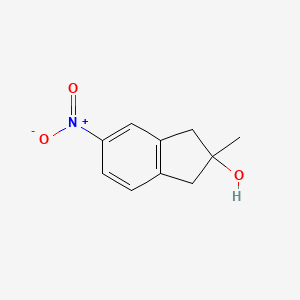

2-Methyl-5-nitro-2,3-dihydro-1h-inden-2-ol

Description

Significance of Dihydroindenol Scaffolds in Advanced Synthetic Strategies

Dihydroindenol scaffolds, which are reduced forms of indanones containing a hydroxyl group, are pivotal intermediates in organic synthesis. The term "scaffold" in this context refers to a core molecular structure that can be systematically derivatized to create a library of related compounds. mdpi.com The dual functionality of a dihydroindenol—a secondary or tertiary alcohol on the alicyclic ring—provides a reactive site for a multitude of chemical transformations. This versatility is crucial for building molecular complexity. These scaffolds are instrumental in constructing multifunctional molecules where different chemical units are precisely positioned to achieve a specific function. mdpi.com Their defined, non-planar geometry is essential for creating molecules with specific three-dimensional shapes, a key aspect in fields like drug design and catalysis.

Overview of Nitrated Aromatic and Alicyclic Systems in Molecular Design

The introduction of a nitro (–NO₂) group onto an aromatic or alicyclic ring is a fundamental strategy in molecular design. nih.gov Nitroaromatic compounds are highly valuable as pharmaceuticals, agrochemicals, and crucial intermediates for synthesizing other functional groups like amines and azo compounds. nih.gov The nitro group is a strong electron-withdrawing group, which significantly alters the electronic properties of the ring system to which it is attached. This modification influences the molecule's reactivity, polarity, and potential interactions with biological targets. youtube.com

The process of nitration, typically an electrophilic aromatic substitution, involves reacting an aromatic compound with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, to form a nitronium ion (NO₂⁺) which then attaches to the ring. youtube.com This reaction is a cornerstone of industrial and laboratory-scale synthesis. nih.gov Modern methods have also been developed to allow for the controlled and selective nitration of complex molecules, highlighting the continued importance of this functional group in contemporary chemistry. nih.gov

Structural Specificity of 2-Methyl-5-nitro-2,3-dihydro-1H-inden-2-ol within the Dihydroindane Framework

This compound is a specific molecule within the dihydroindane family that integrates the features of the indane scaffold, a tertiary alcohol, and a nitroaromatic group. Its structure consists of a 5-nitroindane backbone with a methyl group and a hydroxyl group attached to the second carbon (C2) of the five-membered ring.

While detailed, peer-reviewed synthesis and characterization data for this exact compound are not extensively published, its structure suggests a synthetic pathway originating from indane or a substituted indanone. The nitration of indane itself using nitric acid and acetic anhydride (B1165640) is known to produce a mixture of 4-nitroindane and 5-nitroindane. cdnsciencepub.com The subsequent steps to introduce the 2-methyl and 2-ol functionalities would likely involve reactions such as alpha-methylation of a corresponding indanone followed by reduction or Grignard addition.

The key structural features of this compound are:

The 5-Nitro Group: This group deactivates the aromatic ring towards further electrophilic substitution and directs incoming nucleophiles. Its position is confirmed in related structures by analyzing proton NMR coupling constants, which show patterns consistent only with 5-substitution. cdnsciencepub.com

The Tertiary Alcohol (at C2): The hydroxyl group at a tertiary carbon provides steric hindrance around the functional group and can act as a hydrogen bond donor. This feature is often introduced to influence solubility and provide a point for further chemical modification.

The Methyl Group (at C2): This group adds to the steric bulk at the C2 position and can influence the conformation of the five-membered ring.

Below is a table summarizing the key properties of this compound, derived from its structural components.

| Property | Description |

| Molecular Formula | C₁₀H₁₁NO₃ |

| Molecular Weight | 193.20 g/mol |

| Core Scaffold | Dihydroindane |

| Key Functional Groups | Tertiary Alcohol (-OH), Nitro Group (-NO₂), Methyl Group (-CH₃) |

| Aromatic Substitution | Nitro group at position 5 of the indane ring |

| Alicyclic Substitution | Methyl and hydroxyl groups at position 2 |

Research Gaps and Future Directions in Dihydroindenol Chemistry

The field of dihydroindenol chemistry, while established, contains several areas ripe for further exploration. A significant gap exists in the comprehensive characterization and application of specifically substituted analogues like this compound. While the parent scaffolds are used, the systematic study of how combined functional groups (e.g., nitro and tertiary alcohol) modulate the physical and chemical properties is often incomplete.

Future research could be directed towards several promising avenues:

Novel Synthetic Methodologies: Developing more efficient, stereoselective, and scalable syntheses for polysubstituted dihydroindenols is crucial. This would enable the creation of diverse chemical libraries for screening.

Catalysis: Exploring the use of chiral dihydroindenol ligands in asymmetric catalysis. The rigid backbone and defined stereochemistry could be leveraged to create highly effective catalysts for specific transformations.

Materials Science: Investigating the incorporation of these scaffolds into polymers or functional materials. The rigid structure could impart desirable thermal or mechanical properties, while the functional groups could be used for cross-linking or sensing applications.

Medicinal Chemistry: A more thorough investigation into the biological activities of diverse dihydroindenol derivatives is warranted. While the indane core is present in many drugs, a systematic exploration of how varied substitutions on the dihydroindenol framework affect biological targets could lead to new therapeutic leads. eburon-organics.com

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-5-nitro-1,3-dihydroinden-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-10(12)5-7-2-3-9(11(13)14)4-8(7)6-10/h2-4,12H,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIKMBXBIUSWFHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C1)C=C(C=C2)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001268586 | |

| Record name | 2,3-Dihydro-2-methyl-5-nitro-1H-inden-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001268586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913296-98-7 | |

| Record name | 2,3-Dihydro-2-methyl-5-nitro-1H-inden-2-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=913296-98-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydro-2-methyl-5-nitro-1H-inden-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001268586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 2 Methyl 5 Nitro 2,3 Dihydro 1h Inden 2 Ol

Transformations Involving the Nitro Group

The electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring and is itself a site for chemical modification.

The conversion of an aromatic nitro group to an amino group is a fundamental transformation in organic synthesis. For 2-Methyl-5-nitro-2,3-dihydro-1H-inden-2-ol, this reduction would yield 5-amino-2-methyl-2,3-dihydro-1H-inden-2-ol. A variety of reagents can achieve this, with the choice of reagent being crucial for chemoselectivity, especially given the presence of a hydroxyl group.

Common methods for the reduction of aromatic nitro compounds include catalytic hydrogenation and the use of metal/acid combinations. However, for substrates with sensitive functional groups, milder and more selective methods are often preferred. One such method involves the use of trichlorosilane (B8805176) in the presence of an organic base like triethylamine. google.com This system is known for its high chemoselectivity, reducing nitro groups without affecting other reducible functionalities. google.com Another approach is the use of hydroiodic acid (HI), which has been successfully employed for the reduction of nitro groups in the synthesis of various aminophenol derivatives. nih.gov The reaction with HI is particularly effective for sensitive substrates. nih.gov

A summary of potential reduction conditions applicable to this transformation is presented in the table below.

| Reagent System | Key Features | Potential Product |

| H₂, Pd/C | Catalytic hydrogenation, widely used but may affect other functional groups. | 5-amino-2-methyl-2,3-dihydro-1H-inden-2-ol |

| Sn, HCl | Classic metal-acid reduction (Béchamp reduction). | 5-amino-2-methyl-2,3-dihydro-1H-inden-2-ol |

| HSiCl₃, Et₃N | Mild and highly chemoselective, suitable for molecules with multiple functional groups. google.com | 5-amino-2-methyl-2,3-dihydro-1H-inden-2-ol |

| HI/H₃PO₂ | Effective for sensitive substrates, providing a convenient reduction method. nih.gov | 5-amino-2-methyl-2,3-dihydro-1H-inden-2-ol |

The nitro group is a strong electron-withdrawing group, which activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). d-nb.inforesearchgate.net In this mechanism, a nucleophile attacks the electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex, before the displacement of a leaving group. nih.gov For this compound, the nitro group at the 5-position activates the ortho and para positions (positions 4 and 6) to nucleophilic attack.

While there is no inherent leaving group on the benzene (B151609) ring of the indane system, SNAr can still occur through the substitution of a hydrogen atom, a process known as oxidative nucleophilic substitution of hydrogen (ONSH). nih.gov This reaction typically requires an oxidizing agent to remove the hydride ion from the intermediate complex. Theoretical studies and experimental evidence have shown that in nitroarenes, nucleophilic addition can occur at positions occupied by hydrogen, forming σH adducts as initial intermediates. d-nb.inforesearchgate.net These adducts can then be oxidized to the corresponding substitution products. researchgate.net

Potential nucleophiles for such reactions include alkoxides, amines, and thiolates. The feasibility and outcome of these reactions would depend on the specific nucleophile, reaction conditions, and the presence of a suitable oxidizing agent.

Reactions at the Hydroxyl Group

The tertiary hydroxyl group at the 2-position of the indane ring is another key site for chemical modification.

The tertiary hydroxyl group of this compound can undergo esterification to form the corresponding esters. A common method for this is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, such as concentrated sulfuric acid. chemguide.co.ukmasterorganicchemistry.com This reaction is reversible, and to drive the equilibrium towards the ester product, the water formed during the reaction is typically removed. chemguide.co.uk

Alternatively, esters can be synthesized under milder conditions by reacting the alcohol with more reactive carboxylic acid derivatives, such as acyl chlorides or acid anhydrides. chemguide.co.uk For instance, reaction with an acyl chloride in the presence of a base like pyridine (B92270) would likely lead to a high yield of the corresponding ester. jocpr.com

Etherification of the tertiary alcohol is generally more challenging due to steric hindrance and the potential for competing elimination reactions under acidic or basic conditions. However, under specific conditions, such as the Williamson ether synthesis using a strong base to deprotonate the alcohol followed by reaction with an alkyl halide, the formation of an ether may be possible.

The following table summarizes potential esterification reactions.

| Reagent(s) | Reaction Type | Potential Product |

| R-COOH, H₂SO₄ | Fischer Esterification | 2-Methyl-5-nitro-2,3-dihydro-1H-inden-2-yl ester |

| R-COCl, Pyridine | Acylation | 2-Methyl-5-nitro-2,3-dihydro-1H-inden-2-yl ester |

| (R-CO)₂O | Acylation | 2-Methyl-5-nitro-2,3-dihydro-1H-inden-2-yl ester |

The oxidation of alcohols is a common reaction in organic chemistry. However, tertiary alcohols, such as this compound, are generally resistant to oxidation under standard conditions. chemguide.co.uklibretexts.org This is because they lack a hydrogen atom on the carbon that is bonded to the hydroxyl group. chemguide.co.uklibretexts.orgyoutube.com The presence of this hydrogen is necessary for the typical oxidation mechanisms that lead to the formation of a carbon-oxygen double bond. chemguide.co.uk

Therefore, treatment of this compound with common oxidizing agents like acidified potassium dichromate(VI) or pyridinium (B92312) chlorochromate (PCC) is not expected to result in oxidation of the alcohol functionality. chemguide.co.uklibretexts.org Under very harsh conditions, such as high temperatures and strong oxidizing agents, cleavage of carbon-carbon bonds may occur, but this would not be considered a controlled oxidation process. There are specialized industrial processes for the oxidation of tertiary alkyl aromatic compounds, but these often involve the formation of hydroperoxides under specific catalytic conditions. google.com

The acid-catalyzed dehydration of tertiary alcohols is a facile reaction that leads to the formation of alkenes. When this compound is treated with a strong acid, such as sulfuric acid or phosphoric acid, and heated, it is expected to undergo dehydration. bartleby.comyoutube.com The mechanism involves the protonation of the hydroxyl group to form a good leaving group (water), which then departs to generate a tertiary carbocation. Subsequent elimination of a proton from an adjacent carbon atom yields the alkene products. youtube.com

Due to the structure of the intermediate carbocation, two different alkenes can be formed from the elimination of a beta-hydrogen. According to Zaitsev's rule, the major product will be the more substituted (and therefore more stable) alkene. doubtnut.com In this case, elimination of a proton from the methylene (B1212753) group at position 3 would lead to the formation of 2-methyl-5-nitro-1H-indene (the thermodynamically favored product), while elimination from the methyl group would result in 2-methylene-5-nitro-2,3-dihydro-1H-indene (the Hofmann product).

The expected dehydration products are illustrated below.

| Product Name | Structure | Type |

| 2-Methyl-5-nitro-1H-indene | (Structure of the major product) | Zaitsev Product (Major) |

| 2-Methylene-5-nitro-2,3-dihydro-1H-indene | (Structure of the minor product) | Hofmann Product (Minor) |

Reactivity of the Indane Ring System

The reactivity of the this compound molecule is dominated by the interplay between the aromatic benzene ring and its substituents: the deactivating nitro group and the activating fused alkyl ring structure.

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds. wikipedia.org The outcome of such reactions on the nitroindane core is dictated by the directing effects of the existing substituents.

The benzene ring in a nitroindane is influenced by two competing groups:

The Nitro Group (-NO₂): This group is strongly electron-withdrawing, deactivating the ring towards electrophilic attack. It directs incoming electrophiles to the meta position relative to itself. youtube.commakingmolecules.com

The Fused Alkyl Ring: The dihydroindene portion is an alkyl substituent, which is electron-donating. It activates the ring (though less strongly than groups with lone pairs) and directs incoming electrophiles to the ortho and para positions. makingmolecules.com

In this compound, the nitro group is at position 5. The fused alkyl ring occupies positions 1, 2, 3, 3a, and 7a. The available positions for substitution on the aromatic ring are 4, 6, and 7.

Position 4: This position is ortho to the alkyl group and ortho to the nitro group.

Position 6: This position is meta to the nitro group and para to the alkyl group's point of fusion.

Position 7: This position is ortho to the alkyl group and meta to the nitro group.

Given these influences, electrophilic substitution is most likely to occur at positions where the directing effects are constructive or where the deactivating effect of the nitro group is weakest. The nitro group strongly disfavors substitution at the ortho and para positions (positions 4 and 7 relative to the nitro group in a simple nitrobenzene (B124822), which are not the numbering here). The alkyl group directs ortho/para. Therefore, the positions meta to the nitro group (positions 4 and 6) are electronically favored by that substituent. The alkyl group favors positions ortho and para to its points of attachment. The combination of these effects, along with steric considerations, suggests that substitution will be complex, but positions 6 and 7 are generally the most likely targets. The directing groups work in concert to favor position 7 (meta to nitro, ortho to alkyl) and position 6 (meta to nitro, para to alkyl). youtube.com

Typical electrophilic aromatic substitution reactions include:

Nitration: Treatment with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces an additional nitro group. The active electrophile is the nitronium ion (NO₂⁺). masterorganicchemistry.com

Halogenation: Reaction with halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) installs a halogen atom on the ring. wikipedia.org

Sulfonation: Using fuming sulfuric acid (H₂SO₄ with dissolved SO₃) introduces a sulfonic acid group (-SO₃H). masterorganicchemistry.com

Friedel-Crafts Reactions: Alkylation or acylation of the ring using an alkyl or acyl halide with a Lewis acid catalyst. These reactions may be less effective due to the strong deactivating nature of the nitro group. wikipedia.org

The indane framework and other cyclic structures can undergo rearrangements that alter the size of the ring. wikipedia.org For nitroarenes, specific pathways involving the nitro group can initiate such transformations.

Ring Expansion: A notable reaction for nitroarenes involves their reduction to form highly reactive aryl nitrene intermediates. These nitrenes can trigger a ring expansion, for example, by being trapped by a nucleophile to form a dearomatized seven-membered ring (an azepine derivative). nih.gov This expanded ring can then undergo further reactions, such as a subsequent ring contraction, to yield synthetically valuable products like substituted anilines or benzimidazoles. nih.gov

Ring Contraction: Ring contractions are often driven by the formation of a more stable structure, such as relieving ring strain or forming a more stable carbocation intermediate. wikipedia.orgyoutube.com For the indane system in this compound, the tertiary alcohol at the C2 position could potentially participate in such a reaction. Under acidic conditions, protonation of the hydroxyl group and subsequent loss of water would generate a tertiary carbocation. A rearrangement involving the migration of one of the C-C bonds of the five-membered ring could lead to a contracted four-membered ring, although this is generally less common than rearrangements that form more stable five- or six-membered rings. youtube.com Another pathway for ring contraction involves the Wolff rearrangement of cyclic α-diazoketones, which proceeds through a carbenoid intermediate. wikipedia.org

Elucidation of Reaction Mechanisms and Identification of Key Intermediates

Understanding the detailed step-by-step pathway of a chemical reaction is crucial for optimizing conditions and predicting products. fiveable.me This involves identifying transient species like intermediates and the high-energy transition states that connect them.

The transition state is the highest energy point along a reaction coordinate, representing a fleeting molecular arrangement that is highly unstable and cannot be isolated. sciencedaily.commasterorganicchemistry.com Its study is critical for understanding reaction rates and mechanisms.

Computational Approaches: Quantum chemical calculations have become an indispensable tool for studying reaction mechanisms. fiveable.me Methods like Density Functional Theory (DFT) can be used to model the potential energy surface of a reaction, locating the structures of reactants, products, intermediates, and, crucially, transition states. rsc.orgnih.gov Algorithms such as the Nudged Elastic Band (NEB) method are specifically designed to find the minimum energy path between a known reactant and product, thereby identifying the transition state. sciencedaily.com These computational models allow for the calculation of activation energies, which can be compared with experimental kinetic data to validate a proposed mechanism. rsc.org

Experimental Approaches: While transition states cannot be observed directly, their properties can be inferred from experimental data. Kinetic studies that measure how reaction rates change with temperature, concentration, or isotopic substitution provide vital clues about the rate-determining step and the composition of the transition state. Advanced spectroscopic techniques can sometimes detect short-lived reaction intermediates that exist in shallow energy wells on the reaction pathway. fiveable.me

Many reactions can yield multiple isomeric products. The control over which isomer is formed is a central theme in organic synthesis.

Regioselectivity: This refers to the preference for a reaction to occur at one position over another, leading to the formation of one constitutional isomer over another. masterorganicchemistry.com In the context of electrophilic aromatic substitution on the nitroindane ring, regioselectivity is governed by the electronic directing effects of the nitro and alkyl groups and by steric hindrance, as discussed in section 3.3.1. makingmolecules.com For reactions involving other parts of the molecule, such as cycloadditions, the relative electrophilicity and nucleophilicity of the reacting atoms determine the regiochemical outcome. researchgate.net

Stereoselectivity: This describes the preferential formation of one stereoisomer over others. masterorganicchemistry.com The compound this compound is chiral, as the C2 carbon is a stereocenter. Any reaction at a new position that creates a second stereocenter can potentially form diastereomers. The stereochemical outcome will be influenced by the existing stereocenter, which can direct an incoming reagent to one face of the molecule over the other through steric hindrance. The mechanism of the reaction is also critical; for instance, concerted reactions often exhibit high stereospecificity, where the stereochemistry of the starting material dictates the stereochemistry of the product. masterorganicchemistry.com Computational studies can also be employed to analyze the energy differences between transition states leading to different stereoisomers, thereby explaining the origin of the observed selectivity. rsc.org

Spectroscopic and Advanced Structural Elucidation of 2 Methyl 5 Nitro 2,3 Dihydro 1h Inden 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing information about the chemical environment of individual atoms.

Comprehensive ¹H NMR Spectral Interpretation, Including Chemical Shifts and Coupling Constants

The ¹H NMR (proton NMR) spectrum would provide crucial information about the number of different types of protons and their neighboring atoms. For 2-Methyl-5-nitro-2,3-dihydro-1H-inden-2-ol, one would expect to observe distinct signals for the aromatic protons, the methylene (B1212753) (CH₂) protons of the indane framework, the methyl (CH₃) group, and the hydroxyl (OH) proton.

Aromatic Protons: The protons on the nitro-substituted benzene (B151609) ring would typically appear in the downfield region (around δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring currents and the electron-withdrawing nitro group. The splitting pattern would depend on their relative positions and coupling to each other.

Methylene Protons (C1-H₂ and C3-H₂): The four protons of the two methylene groups in the five-membered ring would likely appear as complex multiplets in the aliphatic region (around δ 2.5-3.5 ppm). Their chemical environment is not identical, and they would show geminal and vicinal coupling.

Methyl Protons (C2-CH₃): The methyl group attached to the quaternary carbon (C2) would likely appear as a singlet in the upfield region (around δ 1.0-2.0 ppm) as it has no adjacent protons to couple with.

Hydroxyl Proton (C2-OH): The chemical shift of the hydroxyl proton is variable and can appear over a wide range. Its signal may be broad and its coupling to other protons is often not observed, especially in the presence of moisture.

A hypothetical data table for the ¹H NMR spectrum is presented below based on general principles.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

| Aromatic-H | 7.0 - 8.5 | d, dd | ~7-9 (ortho), ~2-3 (meta) |

| C1-H₂ / C3-H₂ | 2.5 - 3.5 | m | - |

| C2-CH₃ | 1.0 - 2.0 | s | - |

| C2-OH | Variable | s (broad) | - |

Detailed ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. For this compound, one would expect to see signals for each unique carbon atom.

Aromatic Carbons: The carbons of the benzene ring would appear in the downfield region (δ 120-160 ppm). The carbon bearing the nitro group would be significantly deshielded.

Quaternary Carbon (C2): The carbon attached to the methyl and hydroxyl groups would likely appear in the range of δ 60-80 ppm.

Methylene Carbons (C1 and C3): These carbons would appear in the aliphatic region, typically between δ 30-50 ppm.

Methyl Carbon (C2-CH₃): The methyl carbon would be found in the upfield region of the spectrum (δ 15-30 ppm).

A hypothetical ¹³C NMR data table is provided below.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Aromatic C-NO₂ | ~145-155 |

| Aromatic C-H | ~120-140 |

| Aromatic C (fused) | ~130-150 |

| C2 (quaternary) | ~60-80 |

| C1 / C3 (methylene) | ~30-50 |

| C2-CH₃ | ~15-30 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms within the molecule, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, helping to trace the connectivity of the proton network, for instance, within the aromatic ring and between the methylene protons of the indane core.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign which proton signal corresponds to which carbon signal (e.g., linking the methylene proton signals to their respective carbon signals).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of this compound (C₁₀H₁₁NO₃). This allows for the calculation of the elemental composition, providing strong evidence for the molecular formula. The expected monoisotopic mass would be calculated and compared to the experimental value.

Fragmentation Pattern Analysis for Structural Confirmation

In the mass spectrometer, the molecular ion can fragment into smaller, charged pieces. The pattern of these fragments provides a fingerprint that can help to confirm the structure. For this compound, characteristic fragmentation pathways could include:

Loss of a water molecule (H₂O) from the alcohol.

Loss of the nitro group (NO₂).

Loss of a methyl radical (CH₃).

Cleavage of the five-membered ring.

Analysis of these fragmentation patterns would provide further confirmation of the proposed molecular structure.

Infrared (IR) Spectroscopy for Diagnostic Functional Group Vibrations

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present within a molecule. The IR spectrum of this compound is characterized by specific absorption bands that correspond to the vibrational frequencies of its constituent bonds. The key diagnostic vibrations include the hydroxyl (O-H) stretch, the nitro (NO₂) group stretches, and various C-H and C=C vibrations from the aromatic and aliphatic portions of the indane framework.

The presence of the tertiary alcohol is confirmed by a broad absorption band in the region of 3600-3200 cm⁻¹, characteristic of the O-H stretching vibration, often broadened by intermolecular hydrogen bonding in the solid state. The nitro group, a key feature of this molecule, gives rise to two distinct and strong absorption bands. The asymmetric stretching vibration (νₐₛ NO₂) typically appears in the 1550-1500 cm⁻¹ range, while the symmetric stretching vibration (νₛ NO₂) is observed between 1360-1300 cm⁻¹.

The aromatic ring of the indane structure is identified by C-H stretching vibrations appearing just above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ region. Aliphatic C-H stretching from the methyl group and the dihydroindenyl backbone are observed below 3000 cm⁻¹.

Table 1: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3600 - 3200 (broad) |

| Nitro (-NO₂) | Asymmetric Stretch | 1550 - 1500 (strong) |

| Nitro (-NO₂) | Symmetric Stretch | 1360 - 1300 (strong) |

| Aromatic C-H | C-H Stretch | 3100 - 3000 |

| Aromatic C=C | C=C Stretch | 1600 - 1450 |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

While specific crystallographic data for this exact compound is not widely published, a hypothetical analysis would yield key parameters such as the crystal system, space group, and unit cell dimensions. The analysis would confirm the planar nature of the benzene ring fused to the five-membered ring, which would likely adopt an envelope or twist conformation. The precise orientation of the methyl, hydroxyl, and nitro groups relative to the indane ring system would be established, providing insight into steric and electronic effects. Intermolecular interactions, such as hydrogen bonding involving the hydroxyl and nitro groups, would also be elucidated, explaining the crystal packing arrangement. bldpharm.com

Table 2: Hypothetical Crystallographic Data Summary

| Parameter | Description |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c, P-1 |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Volume (V) | ų |

| Molecules per Unit Cell (Z) | Integer value (e.g., 4) |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for verifying the purity of this compound and for its isolation during synthesis. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are commonly employed for these purposes. bldpharm.com

High-Performance Liquid Chromatography (HPLC) Reversed-phase HPLC is a powerful technique for assessing the purity of the compound and quantifying any impurities. A typical method would involve a C18 stationary phase column and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. The compound would elute at a characteristic retention time, and its purity would be determined by the area percentage of its corresponding peak in the chromatogram. Commercial suppliers often provide HPLC data to certify the purity of their products.

Table 3: Typical Reversed-Phase HPLC Parameters

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Flow Rate | ~1.0 mL/min |

| Detection | UV-Vis (at a wavelength where the nitroaromatic chromophore absorbs, e.g., 254 nm) |

Thin-Layer Chromatography (TLC) TLC is a rapid and cost-effective method for monitoring the progress of a chemical reaction and for preliminary purity checks. For a moderately polar compound like this compound, a silica (B1680970) gel plate would be used as the stationary phase. The mobile phase, or eluent, would typically be a mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a more polar solvent (e.g., ethyl acetate (B1210297) or methanol). The compound's retention factor (Rf) value, calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property under specific conditions.

Theoretical and Computational Chemistry Investigations of 2 Methyl 5 Nitro 2,3 Dihydro 1h Inden 2 Ol and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental properties of molecules like 2-Methyl-5-nitro-2,3-dihydro-1H-inden-2-ol.

Density Functional Theory (DFT) has become a standard tool for investigating the electronic structure and geometry of organic molecules. For this compound, DFT calculations, likely using functionals such as B3LYP or M06-2X with a suitable basis set (e.g., 6-311++G**), can elucidate its ground state properties. rsc.orgdntb.gov.ua These calculations would typically begin with a geometry optimization to find the lowest energy conformation of the molecule.

The presence of the nitro group (-NO2), a strong electron-withdrawing group, significantly influences the electronic distribution across the indane skeleton. chemrxiv.org This leads to a notable polarization of the molecule, which can be quantified by examining the calculated molecular electrostatic potential (MEP). The MEP map would highlight regions of negative potential around the oxygen atoms of the nitro group and the hydroxyl group, and regions of positive potential on the aromatic ring and near the hydrogen atoms.

Furthermore, analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. dntb.gov.ua For nitro-aromatic compounds, the LUMO is often localized on the nitro-substituted ring, indicating its susceptibility to nucleophilic attack.

Table 1: Predicted Ground State Properties of this compound from DFT Calculations

| Property | Predicted Value/Description |

| Optimized Geometry | Non-planar structure with the five-membered ring likely adopting an envelope or twist conformation. |

| Dipole Moment | Significant, due to the presence of the polar nitro and hydroxyl groups. |

| HOMO Energy | Relatively low, indicative of stability conferred by the aromatic system. |

| LUMO Energy | Lowered by the electron-withdrawing nitro group, suggesting susceptibility to reduction. |

| HOMO-LUMO Gap | Moderate, suggesting a balance of kinetic stability and potential reactivity. |

| Molecular Electrostatic Potential | Negative potential localized on the nitro and hydroxyl groups; positive potential on the aromatic ring. |

Note: The values in this table are illustrative and based on general principles of computational chemistry applied to similar structures.

Computational chemistry provides powerful tools for the prediction of spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating NMR chemical shifts. nih.gov

By calculating the magnetic shielding tensors for each nucleus in this compound, it is possible to predict the ¹H and ¹³C NMR chemical shifts. These predicted shifts can be correlated with experimental data to confirm the molecular structure. researchgate.net The accuracy of these predictions is dependent on the level of theory, basis set, and the inclusion of solvent effects, often modeled using the Polarizable Continuum Model (PCM). mdpi.com

The predicted ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the methylene (B1212753) protons of the dihydroindene ring, the methyl protons, and the hydroxyl proton. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing nitro group. The ¹³C NMR spectrum would similarly show characteristic shifts for the different carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for Key Carbon Atoms in this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-2 (with OH and CH₃) | 70-80 |

| C-5 (with NO₂) | 145-155 |

| Aromatic CH | 110-130 |

| Methylene (CH₂) | 30-40 |

| Methyl (CH₃) | 25-35 |

Note: These are estimated chemical shift ranges based on computational studies of similar functionalized indane derivatives and are subject to variation based on the specific computational method and parameters used.

Conformational Analysis and Energy Landscape Mapping

The five-membered ring of the 2,3-dihydro-1H-indene core is not planar and can adopt various conformations. elsevierpure.com Conformational analysis is therefore essential to identify the most stable arrangement of the atoms in space and to understand the molecule's flexibility.

By systematically rotating the rotatable bonds, such as the C-O bond of the hydroxyl group and considering the puckering of the five-membered ring, a potential energy surface can be mapped. This allows for the identification of local energy minima, corresponding to stable conformers, and the transition states that connect them. chemrxiv.org For this compound, intramolecular hydrogen bonding between the hydroxyl group and the nitro group might be a possibility, which would significantly influence the conformational preference.

The relative energies of the different conformers can be calculated, and their populations at a given temperature can be estimated using the Boltzmann distribution. This information is crucial for understanding which conformation is likely to be observed experimentally and which will be the most reactive.

Computational Studies on Reaction Mechanisms and Energetics

Computational chemistry can provide detailed insights into the mechanisms of chemical reactions, including the identification of intermediates, transition states, and the calculation of activation energies. mdpi.com

For any proposed reaction involving this compound, computational methods can be used to model the reaction pathway. By locating the transition state structures, which are first-order saddle points on the potential energy surface, the activation energy for each step can be calculated. The step with the highest activation energy is the rate-determining step of the reaction.

For instance, in a dehydration reaction of this compound to form the corresponding indene (B144670), computational studies could elucidate whether the reaction proceeds through an E1 or E2 mechanism under different conditions. The structures of the carbocation intermediate (in an E1 pathway) or the concerted transition state (in an E2 pathway) could be optimized and their energies calculated.

By mapping the entire reaction pathway, from reactants to products, including all intermediates and transition states, a comprehensive understanding of the reaction can be achieved. chemrxiv.org The relative energies of the transition states leading to different products can be used to predict the product distribution.

For example, if a reaction can lead to multiple isomers, the activation barriers for the formation of each isomer can be computed. The product that is formed through the pathway with the lowest activation barrier will be the kinetically favored product. Thermodynamic product distributions can also be predicted by comparing the relative stabilities of the final products. These simulations are invaluable for designing synthetic routes and for understanding the factors that control selectivity in chemical reactions.

Stereochemical Outcome Predictions and Chiral Induction Modeling

The prediction of stereochemical outcomes in the synthesis and reactions of chiral molecules like this compound is a significant challenge in modern chemistry. Computational chemistry offers powerful tools to model these processes, providing insights into the factors that govern stereoselectivity. Methodologies such as Density Functional Theory (DFT) are instrumental in elucidating the mechanisms of chiral induction.

Theoretical investigations into the stereoselectivity of reactions involving chiral alcohols and related compounds often focus on the analysis of transition states. For a molecule like this compound, which possesses a stereocenter at the C2 position, understanding its interaction with other chiral reagents is key. Computational models can be constructed to simulate these interactions, for instance, in acylation or etherification reactions. By calculating the energies of the diastereomeric transition states, it is possible to predict which stereoisomer will be formed preferentially. A lower calculated Gibbs free energy for a particular transition state suggests that the reaction pathway leading to the corresponding stereoisomer is more favorable. nih.gov

For example, in a hypothetical reaction between this compound and a chiral acylating agent, DFT calculations could be employed to model the two possible transition states leading to the (R,R) and (R,S) diastereomers (assuming the (R)-enantiomer of the indenol is used). The relative free energies of these transition states would provide a quantitative prediction of the diastereomeric ratio of the product. These calculations would typically involve geometry optimization of the transition state structures, followed by frequency calculations to confirm them as true transition states and to obtain thermodynamic data. echemcom.com

The following table illustrates the type of data that can be generated from such a DFT study to predict stereochemical outcomes. The values presented are hypothetical and serve to demonstrate the application of the methodology.

| Diastereomeric Transition State | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Predicted Diastereomeric Ratio |

| TS1 (leading to R,R product) | 0.00 | 0.00 | 95:5 |

| TS2 (leading to R,S product) | 1.52 | 1.85 |

This table presents hypothetical data for illustrative purposes.

Chiral induction modeling also extends to understanding the role of catalysts in stereoselective synthesis. If a chiral catalyst is used to introduce the hydroxyl group to form the indenol, computational models can help rationalize the observed enantioselectivity. By modeling the interaction between the substrate, the catalyst, and the incoming reagent, researchers can identify the key non-covalent interactions, such as hydrogen bonds and steric repulsions, that dictate the stereochemical course of the reaction. nih.gov These models are crucial for the rational design of new and more effective chiral catalysts.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations provide a powerful lens through which to view the dynamic behavior and intermolecular interactions of this compound and its derivatives in various environments. Unlike static quantum mechanical calculations, MD simulations can track the motions of atoms and molecules over time, offering insights into conformational flexibility, solvation, and binding processes. acs.org

For a molecule such as this compound, MD simulations can be particularly useful in understanding its behavior in solution. The conformational landscape of the five-membered ring and the orientation of the hydroxyl and nitro groups can be explored. A study on the related compound 2-indanol (B118314) revealed the presence of multiple stable conformers, with the most stable being stabilized by an internal hydrogen bond between the hydroxyl group and the π-system of the benzene (B151609) ring. nih.gov Similar simulations for this compound would likely reveal how the nitro group influences the conformational preferences and intramolecular interactions.

MD simulations are also invaluable for studying the interactions that underpin chiral recognition, a critical aspect of enantiomeric separation in chromatography. researchgate.net By simulating the indenol enantiomers in the presence of a chiral stationary phase (CSP), it is possible to analyze the formation and lifetime of diastereomeric complexes. researchgate.netresearchgate.net The simulation can reveal differences in how the (R)- and (S)-enantiomers interact with the CSP, including the number and types of hydrogen bonds, π-π stacking interactions, and steric contacts. nih.govnih.gov

The binding free energy of each enantiomer to the CSP can be calculated from the simulation trajectories, providing a theoretical basis for predicting the elution order in high-performance liquid chromatography (HPLC). The enantiomer with the more favorable (more negative) binding free energy is expected to be retained longer on the column. researchgate.net

Below is a representative data table summarizing hypothetical results from an MD simulation study of the interaction between the enantiomers of this compound and a chiral stationary phase.

| Enantiomer | Average Binding Free Energy (kcal/mol) | Average Number of Hydrogen Bonds | Key Interacting Residues on CSP | Predicted Elution |

| (R)-enantiomer | -5.8 | 2.1 | Phenyl, Carbonyl | Second |

| (S)-enantiomer | -4.2 | 1.3 | Phenyl | First |

This table presents hypothetical data for illustrative purposes.

Furthermore, MD simulations can be used to investigate the aggregation behavior of this compound derivatives in solution or their tendency to adsorb onto surfaces. mdpi.com This information is crucial for formulation development and for understanding the material properties of these compounds. The dynamic picture provided by MD simulations complements the energetic information from quantum chemical calculations, offering a more complete understanding of the chemical and physical properties of this class of molecules. rsc.org

Advanced Applications and Strategic Role As a Synthetic Intermediate in Organic and Materials Chemistry

Precursor Role in the Synthesis of Structurally Complex Indane Derivatives

The indane framework is a core structural motif in numerous biologically active compounds and functional materials. bldpharm.com The presence of a hydroxyl group and a nitro group on the 2-Methyl-5-nitro-2,3-dihydro-1h-inden-2-ol scaffold suggests its potential as a precursor for more complex indane derivatives. However, specific examples of its direct utilization in the synthesis of such complex molecules are not widely reported in peer-reviewed literature.

One area where similar structures are employed is in the synthesis of spiro-indane derivatives. For instance, multi-component reactions involving 1,3-indandione (B147059) can lead to the formation of spiro-imidazo pyridine-indene derivatives. nih.govnih.gov While this compound is not directly used in the cited syntheses, its structural elements could theoretically be adapted for similar complex heterocyclic constructions. The nitro group, for example, could be reduced to an amine, which could then participate in cyclization reactions.

Building Block for Novel Chemical Scaffolds and Methodologies

As a building block, this compound offers a rigid bicyclic core with multiple functionalization points. The nitro group can act as a director for further electrophilic substitution on the aromatic ring or can be transformed into other functional groups. The tertiary alcohol is a site for potential substitution or elimination reactions.

The development of novel chemical scaffolds is crucial in medicinal chemistry and materials science. While there is a broad interest in indane derivatives for these purposes, the specific contribution of this compound as a starting building block for entirely new molecular frameworks is not yet established in the available literature.

Enabling Reagent for Functional Group Interconversions and Carbon-Carbon Bond Formations

The reactivity of this compound would likely be dictated by its two primary functional groups: the nitro group and the tertiary alcohol.

Functional Group Interconversions:

Nitro Group: The nitro group is a versatile functional group that can be readily transformed. Standard reduction methods (e.g., using catalytic hydrogenation or reducing agents like SnCl2/HCl) would convert the nitro group to an amine (2-amino-2-methyl-2,3-dihydro-1H-inden-2-ol). This amino-indanol could then serve as a precursor for a variety of other derivatives, such as amides, sulfonamides, or diazonium salts, opening pathways to a wide range of substituted indanes.

Tertiary Alcohol: The hydroxyl group can be a leaving group under acidic conditions, facilitating dehydration to form an alkene. It can also be derivatized to form ethers or esters. jocpr.com

Carbon-Carbon Bond Formations:

The direct involvement of this compound in prominent carbon-carbon bond-forming reactions like Suzuki, Heck, or Grignard reactions has not been specifically documented. youtube.com However, derivatives of this compound could participate in such reactions. For example, if the aromatic ring were to be halogenated, it could then undergo palladium-catalyzed cross-coupling reactions. The carbocyclic framework itself can be constructed through various C-C bond-forming strategies, but the use of this specific nitro-indanol as a starting point for chain extension or annulation is not a well-documented methodology. youtube.com

Table 1: Potential Functional Group Interconversions of this compound

| Starting Functional Group | Reagents (Example) | Product Functional Group | Potential Subsequent Reactions |

| Nitro (-NO2) | H2, Pd/C or SnCl2, HCl | Amino (-NH2) | Acylation, Sulfonylation, Diazotization |

| Tertiary Alcohol (-OH) | H2SO4, heat | Alkene (C=C) | Addition reactions, Polymerization |

| Tertiary Alcohol (-OH) | Acyl chloride, pyridine (B92270) | Ester (-O-C=O) | Hydrolysis |

| Aromatic Ring | Halogenating agent | Halogenated aromatic ring | Cross-coupling reactions (e.g., Suzuki) |

Exploration in the Context of Optoelectronic Material Precursors (Drawing from related dihydroindeno-fluorene research)

Dihydroindeno-fluorene derivatives are a class of compounds that have garnered significant interest for their applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), due to their rigid, planar, and conjugated structures. researchgate.net The synthesis of these materials often involves the construction of the extended polycyclic aromatic system from smaller, functionalized precursors.

While there is no direct evidence of this compound being used as a precursor for dihydroindeno-fluorenes, one can speculate on its potential role. The indane core of the molecule could, in principle, serve as a foundational unit. Through a series of reactions, such as functional group manipulation and carbon-carbon bond-forming cross-coupling reactions, it could be elaborated into a more complex structure suitable for cyclization to form the indenofluorene system. The nitro group could be used to modulate the electronic properties of the final material. However, this remains a hypothetical application without concrete examples in the current body of scientific research.

Q & A

Basic Research Questions

Q. What are the recommended methods for structural elucidation of 2-Methyl-5-nitro-2,3-dihydro-1H-inden-2-ol?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL (for refinement) and SHELXS (for structure solution) is optimal for determining bond lengths, angles, and stereochemistry. Pair this with ORTEP-III for graphical representation of thermal ellipsoids and molecular geometry . For preliminary analysis, employ NMR spectroscopy (¹H/¹³C) to confirm substituent positions and nitro-group interactions. For example, chemical shifts near δ 8.6 ppm (¹H) and δ 125–140 ppm (¹³C) may indicate aromatic nitro groups .

Q. How can synthetic routes for this compound be optimized?

- Methodology : Use regioselective nitration of the indene precursor (e.g., 2-Methyl-2,3-dihydro-1H-inden-2-ol) with fuming nitric acid in acetic anhydride at 0–5°C to minimize byproducts. Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 7:3). Purify via column chromatography or recrystallization in ethanol/water mixtures. Yields >80% are achievable with strict temperature control .

Q. What analytical techniques are critical for assessing purity and stability?

- Methodology : Combine HPLC (C18 column, acetonitrile:water gradient) for purity assessment (>98%) with differential scanning calorimetry (DSC) to evaluate thermal stability. Melting points (mp) should align with literature values (e.g., 37.9–42.7°C for structurally similar compounds). For hygroscopicity, use dynamic vapor sorption (DVS) under controlled humidity .

Advanced Research Questions

Q. How do steric and electronic effects of the nitro group influence reactivity in catalytic hydrogenation?

- Methodology : Perform density functional theory (DFT) calculations (B3LYP/6-31G*) to map electron density around the nitro group. Compare experimental hydrogenation rates (e.g., H₂/Pd-C in ethanol) with computational activation energies. Note that steric hindrance from the methyl group may reduce catalytic efficiency, requiring higher pressures (3–5 atm) .

Q. What strategies resolve contradictions in reported biological activity data for nitro-inden derivatives?

- Methodology : Conduct meta-analysis of existing datasets (e.g., IC₅₀ values) using standardized assays (e.g., COX-2 inhibition). Account for variables like solvent polarity (DMSO vs. aqueous buffer) and enantiomeric purity. For example, (1R,2S)-enantiomers of similar compounds show 10-fold higher activity than (1S,2R)-forms due to chiral center interactions with enzyme pockets .

Q. How can chiral resolution of this compound be achieved?

- Methodology : Use chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) for HPLC separation. Optimize mobile phase (hexane:isopropanol 85:15, 0.1% trifluoroacetic acid) to achieve baseline resolution (Rs >1.5). Validate enantiomeric excess (ee) via polarimetry ([α]D²⁵ ± values) or chiral NMR shift reagents (e.g., Eu(hfc)₃) .

Q. What intermolecular interactions dominate crystal packing in nitro-inden derivatives?

- Methodology : Analyze SC-XRD data (e.g., C–H···O hydrogen bonds, π-π stacking) using Mercury software. For 2-Methyl-5-nitro derivatives, expect π-π interactions between aromatic rings (centroid distances ~3.5 Å) and C–H···O(nitro) hydrogen bonds (2.8–3.2 Å). These interactions influence solubility and polymorphism .

Critical Analysis of Contradictions

- Stereochemical Discrepancies : Disparities in enantiomer activity (e.g., vs. 18) may arise from incomplete chiral resolution in earlier studies. Always validate ee >99% via dual methods (HPLC and NMR).

- Thermal Stability : Reported mp ranges (e.g., 37.9–42.7°C in ) suggest polymorphism. Use DSC to identify polymorphic transitions and select stable forms for biological assays.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.